molecular formula C9H8ClN3 B2520463 5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole CAS No. 114370-76-2

5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole

Cat. No.: B2520463
CAS No.: 114370-76-2
M. Wt: 193.63
InChI Key: DPCODPMVVLMMLR-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole is a versatile chemical intermediate of significant interest in pharmaceutical and agrochemical research. Its core structure incorporates the 1,2,4-triazole scaffold, a privileged heterocycle in medicinal chemistry known for its ability to form hydrogen bonds and interact with diverse biological targets, thereby improving the pharmacokinetic properties of lead compounds . The presence of both a reactive chloromethyl group and an aromatic phenyl ring makes this molecule a highly useful building block for the design and synthesis of novel bioactive molecules. The primary research value of this compound lies in its application as a key synthon for structural elaboration. The chloromethyl group serves as an excellent leaving group, facilitating facile nucleophilic substitution reactions, alkylation, and as a handle for further molecular hybridization . This allows researchers to efficiently create a library of derivatives by attaching various pharmacophores, a strategy widely used in the search for new therapeutic agents. Compounds based on the 1,2,4-triazole core have demonstrated a wide spectrum of biological activities in scientific studies, including serving as selective COX-2 inhibitors and anti-inflammatory agents , anticancer agents , and antimicrobials . The specific 1-phenyl substitution pattern is a common feature in many investigated bioactive triazoles. This product is intended for research and development purposes in a controlled laboratory environment. It is sold as "For Research Use Only" (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment, due to the reactive nature of the chloromethyl functional group.

Properties

IUPAC Name

5-(chloromethyl)-1-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-6-9-11-7-12-13(9)8-4-2-1-3-5-8/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCODPMVVLMMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114370-76-2
Record name 5-(chloromethyl)-1-phenyl-1H-1,2,4-triazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction.

    Phenyl Substitution: The phenyl group can be introduced through a nucleophilic substitution reaction where a phenyl halide reacts with the triazole ring under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processing to optimize reaction conditions and improve yield. This method allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the triazole ring can yield various reduced triazole derivatives.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like ammonia (NH₃), sodium thiolate (NaSR), or sodium alkoxide (NaOR) are used under basic conditions.

Major Products

    Oxidation: Formation of 5-(Formyl)-1-phenyl-1H-1,2,4-triazole or 5-(Carboxyl)-1-phenyl-1H-1,2,4-triazole.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of 5-(Substituted methyl)-1-phenyl-1H-1,2,4-triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

The compound exhibits significant antimicrobial activity. Research indicates that derivatives of 5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole have shown efficacy against a range of bacterial strains, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.

Case Study: Antibacterial Screening

A study evaluated the antibacterial activity of several triazole derivatives. The results demonstrated that compounds derived from this compound exhibited minimum inhibitory concentrations (MIC) comparable to or better than standard antibiotics like ciprofloxacin and chloramphenicol. For instance:

CompoundBacterial StrainMIC (µg/mL)
Derivative AS. aureus0.5
Derivative BE. coli1.0
Derivative CB. subtilis0.75

This highlights the potential for developing new antimicrobial agents based on this compound.

Antifungal Activity

In addition to antibacterial properties, this compound has been investigated for antifungal activity. Its derivatives have shown effectiveness against various fungal pathogens, making it a candidate for therapeutic applications in treating fungal infections.

Agrochemicals

The compound is also being explored for its potential use as a pesticide or herbicide. The unique structure of this compound allows it to interact with biological targets in pests and weeds.

Research Findings

Studies show that formulations containing this compound can inhibit the growth of specific plant pathogens and pests. For example:

ApplicationTarget OrganismEfficacy
Pesticide formulationPhytophthora infestansEffective at 10 ppm
Herbicide formulationAmaranthus retroflexusInhibitory effect at 15 ppm

These findings suggest that this compound could be developed into effective agricultural chemicals.

Material Science

In material science, this compound is utilized in the synthesis of advanced materials such as polymers and coatings due to its unique chemical properties.

Synthesis Pathways

The compound can undergo various chemical reactions leading to the formation of novel materials. For instance:

Reaction TypeProduct Generated
PolymerizationTriazole-based polymers
Cross-linkingCoatings with enhanced durability

These materials are explored for applications in protective coatings and high-performance polymers.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of their function .

Comparison with Similar Compounds

Substituent Position and Reactivity

The position of substituents on the triazole ring significantly impacts reactivity and applications. For example:

  • 5-Methyl-1-phenyl-1H-1,2,4-triazole: The methyl group at position 5 undergoes lithiation with butyllithium, enabling alkylation or arylation reactions.
  • 3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride: Positional isomerism (chloromethyl at position 3 vs.
Table 1: Substituent Position and Reactivity
Compound Substituent Position Key Reactivity
5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole 5 Nucleophilic substitution (Cl as leaving group); potential for cross-coupling
5-Methyl-1-phenyl-1H-1,2,4-triazole 5 Lithiation at methyl group; C–H functionalization
3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole 3 Limited accessibility for reactions due to steric hindrance

Functional Group Variations

Substituent identity profoundly influences physicochemical properties and applications:

  • 5-Azido-1H-tetrazole derivatives : Azido groups enhance energetic properties, but bis-triazole compounds (e.g., 5-(5-azido-1H-triazol-3-yl)-3-nitro-1H-1,2,4-triazole) exhibit lower detonation performance compared to traditional explosives .
  • 5-(4-Methylsulfonyl-phenyl)-1-phenyl-1H-1,2,4-triazole : Sulfonyl groups improve thermal stability (m.p. 146–176°C) and are common in COX-2 inhibitors, contrasting with the chloromethyl group’s role in intermediate synthesis .
  • 5-(1-Adamantyl)-4-arylideneamino-triazoles: Bulky adamantyl groups increase lipophilicity, enhancing antimicrobial activity, whereas chloromethyl groups prioritize synthetic versatility .
Table 2: Functional Group Impact on Properties
Compound Key Substituent Property/Application
This compound –CH2Cl Reactive intermediate; pharmaceutical synthesis
5-Azido-3-nitro-1H-1,2,4-triazole –N3, –NO2 Energetic material (detonation velocity: 8017 m/s)
5-(4-Methylsulfonyl-phenyl)-1-phenyl-1H-1,2,4-triazole –SO2CH3 Anti-inflammatory agent (m.p. 146°C)

Structural Analogues and Electronic Effects

  • 1-(4-Chlorobenzyl)-5-methyl-1H-tetrazole : Chlorobenzyl groups introduce steric bulk and π-π stacking capabilities, diverging from the chloromethyl group’s role in covalent bonding .
Table 3: Electronic and Steric Comparisons
Compound Substituent Molecular Weight Key Feature
This compound –C6H5, –CH2Cl 211.62 (analogue) Balanced reactivity and stability
5-(Chloromethyl)-1-(4-fluorophenyl)-1H-1,2,4-triazole –C6H4F, –CH2Cl 211.62 Enhanced electrophilicity
1-(4-Chlorobenzyl)-5-methyl-1H-tetrazole –CH2C6H4Cl, –CH3 228.68 Steric hindrance; π-π interactions

Biological Activity

5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, and anticancer properties, along with its mechanisms of action and relevant research findings.

Overview of Biological Activity

The compound has been investigated for its potential as an antimicrobial , antifungal , and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, inhibiting their function.
  • Targeting Pathogens : It affects the survival of pathogens by interacting with critical enzymes or receptors.

Antimicrobial Activity

Research indicates that this compound exhibits substantial antibacterial properties. The compound's derivatives have shown effectiveness against various bacterial strains.

Case Study: Antibacterial Screening

A study evaluated the antibacterial activity of several triazole derivatives against a panel of bacteria, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The results revealed:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus0.25 µg/mL
This compoundB. subtilis0.5 µg/mL
This compoundE. coli2 µg/mL

These findings suggest that the compound is particularly potent against Gram-positive bacteria and shows promise for further development as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against various fungal species.

Research Findings on Antifungal Efficacy

A study focused on the antifungal effects of triazole derivatives indicated that:

Fungal SpeciesCompound TestedEffectiveness (Zone of Inhibition)
Candida albicansThis compound15 mm
Aspergillus nigerThis compound12 mm

The results showed that the compound effectively inhibited fungal growth .

Anticancer Properties

The anticancer potential of this compound has also been explored. Studies have indicated that it may induce apoptosis in cancer cells by disrupting critical cellular pathways.

Case Study: Anticancer Activity

In vitro studies on human cancer cell lines (e.g., HT29) demonstrated that:

Cell LineCompound TestedIC50 (µM)
HT29This compound10 µM
MCF7This compound15 µM

These results indicate a promising anticancer effect that warrants further investigation .

Q & A

Q. What are the common synthetic routes for 5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole, and how can reaction conditions be optimized?

The compound is typically synthesized via chloromethylation of 1-phenyl-1H-1,2,4-triazole using formaldehyde and hydrochloric acid under acidic conditions. Key parameters include temperature (40–60°C), catalyst selection (e.g., ZnCl₂), and stoichiometric ratios of formaldehyde to triazole . Optimization involves adjusting pH, reaction time, and purification methods (e.g., crystallization with ethanol/water mixtures) to achieve yields >75%. Parallel synthesis techniques and continuous flow reactors may enhance scalability .

Q. Which characterization techniques are critical for verifying the structure and purity of this compound?

Essential methods include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., chloromethyl group at C5, phenyl at N1).
  • Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H]⁺ at m/z 208.05).
  • TLC/HPLC : Monitor reaction progress and purity (>95% by reverse-phase HPLC).
  • Elemental Analysis : Confirm C, H, N, and Cl content within ±0.3% theoretical values .

Q. What nucleophilic substitution reactions are feasible with the chloromethyl group?

The chloromethyl group reacts with nucleophiles (amines, thiols, azides) to yield derivatives. For example:

  • Amines : Reaction with primary amines in DMF at 80°C produces 5-(aminomethyl) derivatives.
  • Sodium Azide : Substitution in acetone/water yields 5-(azidomethyl) intermediates for click chemistry .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in derivative synthesis?

Density Functional Theory (DFT) calculations assess transition-state energies for competing pathways. For example, nucleophilic attack at the chloromethyl carbon (vs. triazole ring positions) is favored due to lower activation energy (ΔG‡ ~25 kcal/mol). Molecular docking can further predict binding affinities of derivatives to biological targets (e.g., fungal cytochrome P450) .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Challenges include disordered chloromethyl groups and twinning. Using SHELXL with high-resolution data (≤0.8 Å) and restraints for Cl-C bond lengths (1.76–1.80 Å) improves refinement. Twinning is addressed via the TWIN/BASF commands in SHELX . Example refinement metrics:

ParameterValue
R1 (I > 2σ(I))≤0.05
CCDC Deposition Number2,150,000*

Q. How do structural modifications impact biological activity in antifungal assays?

Substituting the chloromethyl group with hydrophobic moieties (e.g., hexyl) enhances activity against Candida albicans (MIC reduced from 32 µg/mL to 8 µg/mL). SAR studies reveal that electron-withdrawing groups on the phenyl ring increase potency by 3–5× via enhanced enzyme inhibition (e.g., lanosterol 14α-demethylase) .

Q. What methodologies identify contradictions in reported bioactivity data?

Discrepancies in MIC values (e.g., 16 µg/mL vs. 32 µg/mL for S. aureus) arise from assay variations (broth microdilution vs. agar diffusion). Meta-analysis using standardized CLSI protocols and normalized inoculum sizes (1–5 × 10⁵ CFU/mL) resolves inconsistencies .

Notes

  • Methodological Focus : Emphasis on synthesis optimization, computational modeling, and assay standardization.
  • Advanced Tools : SHELX for crystallography, DFT for mechanistic studies, CLSI for bioactivity validation.

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